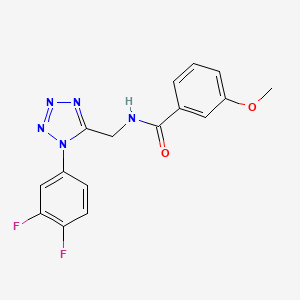

![molecular formula C14H9NO3 B2529695 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one CAS No. 383388-62-3](/img/structure/B2529695.png)

3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis and Therapeutic Targets

Kumar et al. (2015) developed a green, catalyst-free, and solvent-free synthesis method for benzo[f]furo[3,2-c]chromen-4-(5H)-ones, highlighting the environmental and efficiency benefits of such approaches. The synthesized compounds were virtually screened against therapeutic targets, showing promising interactions, which implies potential applications in drug discovery and development Kumar, Kaur, Gupta, & Sharma, 2015.

Antioxidant Activities

Abd-Almonuim, Mohammed, and Al-khalifa (2020) focused on the synthesis and characterization of a derivative of 3-(4-hydroxy-4H-benzo [4, 5] thiazolo [3, 2-a] pyrimidin-4-yl)-2H-chromen-2-one, demonstrating its high antioxidant activities. This suggests potential uses in combating oxidative stress-related diseases Abd-Almonuim, Mohammed, & Al-khalifa, 2020.

Fluorescence and Metal Interaction Studies

Gülcan et al. (2022) investigated the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives, indicating their usefulness as fluorescent probes in analytical, environmental, and medicinal chemistry Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2022.

Antibacterial Activities

Velpula, Banothu, Gali, Sargam, and Bavantula (2015) synthesized a series of benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones and evaluated their antibacterial activities, showcasing the potential of such compounds in the development of new antibacterial agents Velpula, Banothu, Gali, Sargam, & Bavantula, 2015.

Catalytic Synthesis and Medicinal Relevance

Kiyani and Tazari (2017) utilized sodium malonate as a catalyst for synthesizing medicinally relevant dihydropyrano[3,2-c]chromenes and amino-benzochromenes, highlighting the synthesis of biologically active compounds through efficient methods Kiyani & Tazari, 2017.

Antitumor Activities and SAR

Okasha et al. (2017) designed new benzo[h]chromene derivatives and evaluated their antitumor activities, providing insights into structure-activity relationships (SAR) that are crucial for the development of potent anticancer drugs Okasha, Alblewi, Afifi, Naqvi, Fouda, Al-Dies, & El-Agrody, 2017.

Mechanism of Action

While the specific mechanism of action for “3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one” is not mentioned in the search results, chromene derivatives are known to exhibit numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Future Directions

Chromene derivatives have attracted considerable attention as an important structural motif for the discovery of new drug candidates . Therefore, there is a need for more effective and cost-effective methods to synthesize novel chromene analogs . This will be helpful to the scientific community for designing and developing potent leads of chromene analogs for their promising biological activities .

Properties

IUPAC Name |

3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13-10(7-15-17)8-18-14-11-4-2-1-3-9(11)5-6-12(13)14/h1-8,17H/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEMFWFOZWIPEE-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)

![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)

![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)

![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)

![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)